molecular formula C15H17FO B7991170 3-(4-Fluoro-1-naphthyl)-3-pentanol

3-(4-Fluoro-1-naphthyl)-3-pentanol

Cat. No.: B7991170
M. Wt: 232.29 g/mol
InChI Key: OUTOYYNHEWZASD-UHFFFAOYSA-N
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Description

3-(4-Fluoro-1-naphthyl)-3-pentanol is an organic compound that features a naphthalene ring substituted with a fluorine atom at the 4-position and a pentanol group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-1-naphthyl)-3-pentanol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoro-1-naphthaldehyde and a suitable Grignard reagent, such as 3-pentylmagnesium bromide.

    Grignard Reaction: The Grignard reagent is prepared by reacting 3-pentyl bromide with magnesium in anhydrous ether. The resulting Grignard reagent is then added to 4-fluoro-1-naphthaldehyde under controlled conditions to form the desired alcohol.

    Reaction Conditions: The reaction is typically carried out at low temperatures (0-5°C) to ensure the stability of the Grignard reagent and to control the reaction rate. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-1-naphthyl)-3-pentanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the naphthalene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH₃) in methanol.

Major Products

    Oxidation: 3-(4-Fluoro-1-naphthyl)-3-pentanone or 3-(4-Fluoro-1-naphthyl)pentanoic acid.

    Reduction: 3-(4-Fluoro-1-naphthyl)pentane.

    Substitution: 3-(4-Methoxy-1-naphthyl)-3-pentanol.

Scientific Research Applications

3-(4-Fluoro-1-naphthyl)-3-pentanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving fluorinated aromatic compounds.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-1-naphthyl)-3-pentanol involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating specific biological processes.

    Pathways Involved: The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards certain targets, influencing its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluoro-1-naphthyl)-1H-pyrazole
  • 4-Fluoro-1-naphthyl-(3-furyl)methanol
  • 1-(4-Fluoro-1-naphthyl)ethan-1-one

Uniqueness

3-(4-Fluoro-1-naphthyl)-3-pentanol is unique due to its specific substitution pattern and the presence of both a fluorine atom and a pentanol group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

3-(4-fluoronaphthalen-1-yl)pentan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FO/c1-3-15(17,4-2)13-9-10-14(16)12-8-6-5-7-11(12)13/h5-10,17H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTOYYNHEWZASD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=CC=C(C2=CC=CC=C21)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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